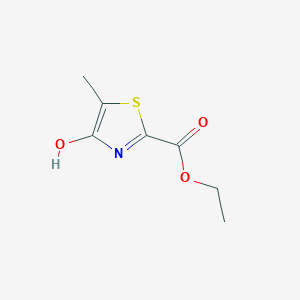

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

Vue d'ensemble

Description

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate . The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the thiazole ring. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is often isolated through filtration and drying processes.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of xanthine oxidase inhibitors, which are crucial in treating gout and hyperuricemia. The synthesis process often involves multi-step reactions where this compound acts as a key building block for more complex molecules .

Agricultural Applications

Pesticides and Herbicides

Research indicates that derivatives of this compound can be developed into effective pesticides and herbicides. The thiazole ring structure is known for enhancing biological activity against pests while minimizing toxicity to non-target organisms. This property is particularly valuable in sustainable agriculture practices .

Biochemical Applications

Buffering Agent in Cell Cultures

this compound is also recognized for its role as a non-ionic organic buffering agent in biological research. It helps maintain pH stability in cell cultures within the range of 6 to 8.5, which is critical for various biochemical assays and experiments .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively at low concentrations. The results indicated potential for developing new topical antimicrobial formulations .

Case Study 2: Agricultural Use

In agricultural trials, formulations containing derivatives of this compound were tested against common crop pests. Results demonstrated a significant reduction in pest populations with minimal impact on beneficial insects, suggesting its viability as an eco-friendly pesticide alternative .

Mécanisme D'action

The mechanism of action of ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, modulating their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparaison Avec Des Composés Similaires

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Similar structure but with a different substitution pattern on the thiazole ring.

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Contains a formyl group instead of a hydroxyl group.

Uniqueness: Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for additional hydrogen bonding interactions, enhancing its potential as a bioactive molecule.

Activité Biologique

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits its biological activity primarily through the following mechanisms:

Target Interactions

- DNA and Topoisomerase II : The compound interacts with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. This suggests a potential role in cancer therapy by inducing apoptosis in malignant cells .

Biochemical Pathways

The interaction with topoisomerase II can disrupt DNA replication and cell cycle progression, making it a candidate for further investigation as an anticancer agent .

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against various bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| This compound | 3.91–62.5 µg/mL | Staphylococcus aureus, Micrococcus luteus |

| Reference Compound (Nitrofurantoin) | Varies | Various Gram-positive bacteria |

The compound demonstrated a lethal effect against Gram-positive bacteria at concentrations significantly lower than those required for conventional antibiotics .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various in vitro studies:

The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance its cytotoxicity against cancer cells. For example, the presence of electron-donating groups at certain positions increases the compound's efficacy .

Study on Anticancer Effects

A study conducted by Sayed et al. synthesized several thiazole derivatives and tested their anticancer activity against various cell lines. This compound displayed significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin . The study emphasized the importance of structural modifications in enhancing bioactivity.

Study on Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against multiple bacterial strains. The results indicated that it was more effective than nitrofurantoin against certain resistant strains of Staphylococcus aureus . This highlights its potential as an alternative treatment option in the face of rising antibiotic resistance.

Propriétés

IUPAC Name |

ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-7(10)6-8-5(9)4(2)12-6/h9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTYLIJXUZQDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576941 | |

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133833-93-9 | |

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.